molecular formula C14H20O4 B14341556 2,4,8,10-Tetramethyl-3,9-dioxapentacyclo[6.4.0.02,7.04,11.05,10]dodecane-6,12-diol CAS No. 93571-08-5

2,4,8,10-Tetramethyl-3,9-dioxapentacyclo[6.4.0.02,7.04,11.05,10]dodecane-6,12-diol

Cat. No.: B14341556
CAS No.: 93571-08-5
M. Wt: 252.31 g/mol
InChI Key: IUQNYMNRZBAPMT-UHFFFAOYSA-N
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Description

2,4,8,10-Tetramethyl-3,9-dioxapentacyclo[64002,704,1105,10]dodecane-6,12-diol is a complex organic compound known for its unique structure and properties This compound is characterized by its pentacyclic framework, which includes multiple oxygen atoms and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,8,10-Tetramethyl-3,9-dioxapentacyclo[6.4.0.02,7.04,11.05,10]dodecane-6,12-diol typically involves multi-step organic reactions. One common method includes the [2+2] photocycloaddition of diethyl 2,6-dimethyl-4-aryl-4H-pyran-3,5-dicarboxylates . This reaction is carried out under specific conditions, such as UV light irradiation, to form the desired pentacyclic structure.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound’s synthesis on a larger scale would likely involve optimization of the photocycloaddition process, ensuring high yield and purity. This may include the use of specialized reactors and controlled environments to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2,4,8,10-Tetramethyl-3,9-dioxapentacyclo[6.4.0.02,7.04,11.05,10]dodecane-6,12-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to new products.

    Substitution: The presence of multiple methyl groups allows for substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions vary but often involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2,4,8,10-Tetramethyl-3,9-dioxapentacyclo[6.4.0.02,7.04,11.05,10]dodecane-6,12-diol has several scientific research applications:

Mechanism of Action

The mechanism by which 2,4,8,10-Tetramethyl-3,9-dioxapentacyclo[6.4.0.02,7.04,11.05,10]dodecane-6,12-diol exerts its effects is not fully understood. its molecular structure suggests that it can interact with various molecular targets, potentially influencing biological pathways. The presence of multiple functional groups allows it to participate in diverse chemical interactions, which may underlie its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,4,8,10-Tetramethyl-3,9-dioxapentacyclo[64002,704,1105,10]dodecane-6,12-diol apart is its specific arrangement of methyl groups and oxygen atoms within the pentacyclic framework

Properties

CAS No.

93571-08-5

Molecular Formula

C14H20O4

Molecular Weight

252.31 g/mol

IUPAC Name

2,4,8,10-tetramethyl-3,9-dioxapentacyclo[6.4.0.02,7.04,11.05,10]dodecane-6,12-diol

InChI

InChI=1S/C14H20O4/c1-11-7-5(15)9-13(3,17-11)10-6(16)8(11)12(7,2)18-14(9,10)4/h5-10,15-16H,1-4H3

InChI Key

IUQNYMNRZBAPMT-UHFFFAOYSA-N

Canonical SMILES

CC12C3C(C4C(O1)(C5C4(OC3(C2C5O)C)C)C)O

Origin of Product

United States

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